4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole
Overview
Description
“4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole” is a chemical compound with the molecular formula C10H15IN2O2 . It has a molecular weight of 322.14 g/mol . The IUPAC name for this compound is 4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 . This compound has a rotatable bond count of 4 and a topological polar surface area of 36.3 Ų .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 394.2±42.0 °C . It has a predicted density of 1.76±0.1 g/cm3 . The pKa of this compound is predicted to be 0.09±0.10 .Scientific Research Applications
The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
In terms of synthesis, the sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2HPs . This might be a method of application or experimental procedure relevant to your compound.
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2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : This compound is a heterocyclic building block used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings.
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O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors, which are important in the study of epigenetics and potential treatments for cancer.
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Tetrahydro-2-(2-propynyloxy)-2H-pyran : The anion formed by metalation at the acetylenic carbon of this compound reacts with a variety of electrophiles. It has been used in the preparation of 1,3-dienyl acetal, indicating its use in organic synthesis.
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2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : This compound is a heterocyclic building block used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings.
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O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors, which are important in the study of epigenetics and potential treatments for cancer.
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Tetrahydro-2-(2-propynyloxy)-2H-pyran : The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles. It has been used in the preparation of 1,3-dienyl acetal, indicating its use in organic synthesis.
properties
IUPAC Name |
4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQFISDBJZTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183116 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole | |
CAS RN |
879487-88-4 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879487-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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